5,7-Dimethyl-1H-indene

Description

Significance of Indene (B144670) Scaffolds in Modern Organic and Organometallic Chemistry

Indene scaffolds are of paramount importance in modern chemistry for several reasons. In organometallic chemistry, indenyl ligands, the anionic form of indene, are highly valued for their role in catalysis. rsc.orgrsc.org The "indenyl effect" describes the enhanced reactivity of metal-indenyl complexes in substitution reactions compared to their cyclopentadienyl (B1206354) counterparts, a phenomenon that accelerates catalytic processes. nih.gov This has led to their use in a variety of transition-metal-catalyzed reactions, including C-C and C-N cross-coupling reactions, which are fundamental transformations in organic synthesis. rsc.orgresearchgate.net

Furthermore, the development of chiral indenyl ligands has been a significant focus, as they can induce stereoselectivity in chemical reactions, a crucial aspect in the synthesis of pharmaceuticals and other bioactive molecules. researchgate.netnih.gov Highly substituted indenes are also recognized as important motifs in biologically active compounds and materials science. chemistryviews.org The versatility of the indene framework allows for the construction of complex molecular architectures, including fused and spiro scaffolds, which are prevalent in natural products and medicinal compounds. bohrium.com

Academic Context of Substituted Indene Research

The academic pursuit of substituted indenes is driven by the need for efficient and selective synthetic methodologies. Researchers have developed various strategies to construct these valuable molecules. nih.gov Methods such as gold-catalyzed domino coupling of alcohols with allenes, silver-catalyzed annulative coupling of secondary benzyl (B1604629) alcohols with alkynes, and sequential palladium and ruthenium-catalyzed reactions have been reported to produce highly substituted indenes in good yields. chemistryviews.orgnih.govoup.com

A significant portion of academic research is dedicated to creating functionalized indenes that can serve as precursors for ligands in metallocene complexes used in polymerization catalysis. researchgate.netbohrium.com The ability to tune the electronic and steric properties of the indenyl ligand by introducing different substituents allows for fine control over the properties of the resulting polymers. Moreover, the synthesis of indene derivatives with specific biological activities, such as potential anti-Alzheimer agents, is an active area of investigation. researchgate.net

Overview of 5,7-Dimethyl-1H-indene as a Subject of Academic Inquiry

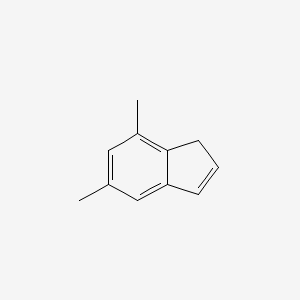

This compound is a specific substituted indene that has been a subject of academic interest. Its chemical structure features methyl groups at the 5 and 7 positions of the indene framework. cymitquimica.com This particular substitution pattern influences its properties and reactivity, making it a valuable compound for specific applications in organometallic chemistry and catalysis.

Research involving this compound includes its use in the synthesis of chiral ligands. For instance, (−)-3-Menthyl-4,7-dimethylindene has been prepared and used to form stereochemically defined lithium, sodium, and potassium salts, which are important intermediates in the synthesis of chiral catalysts. acs.org The presence of the dimethyl substitution pattern is crucial in these studies, as it impacts the steric environment around the metal center in the resulting organometallic complexes.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C11H12 |

| Molecular Weight | 144.21 g/mol |

| CAS Number | 22484-28-2 |

| InChI | InChI=1S/C11H12/c1-8-6-9(2)11-5-3-4-10(11)7-8/h3-4,6-7H,5H2,1-2H3 |

| InChIKey | VFFREFLVFCXNDU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C=CCC2=C1)C |

Data sourced from PubChem CID 89730 nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-8-6-9(2)11-5-3-4-10(11)7-8/h3-4,6-7H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFREFLVFCXNDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CC=CC2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177012 | |

| Record name | 5,7-Dimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22484-28-2 | |

| Record name | 5,7-Dimethyl-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22484-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dimethyl-1H-indene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022484282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dimethyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dimethyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,7-DIMETHYL-1H-INDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QX5KE0W6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Pathways

Mechanistic Elucidation of Indene (B144670) Formation Reactions

The construction of the indene skeleton can be achieved through several synthetic strategies, each characterized by distinct mechanistic steps, including catalytic cycles involving transition metals, the formation of specific reactive intermediates, and rearrangement pathways.

Transition-metal catalysis provides a powerful tool for the synthesis of indene derivatives through the activation of otherwise inert C-H bonds. jku.atresearchgate.net Catalysts based on cobalt, rhodium, and ruthenium have been employed in cascade reactions to construct the indene frame. organic-chemistry.orgresearchgate.net For instance, Cp*Co(CO)I₂ can catalyze the C-H activation of aromatic systems, which then react with α,β-unsaturated ketones followed by an aldol (B89426) condensation to yield indenes. organic-chemistry.org Similarly, rhodium(III)-catalyzed C-H activation followed by intramolecular aldol condensation represents an atom-economical pathway to functionalized indenes. researchgate.net

In a typical catalytic cycle involving C-H activation for indene synthesis, the process may begin with the coordination of a directing group on the aromatic substrate to the metal center. jku.at This is followed by the cleavage of a C-H bond to form a metallacyclic intermediate. jku.at Subsequent insertion of a coupling partner, such as an alkyne or an olefin, into the metal-carbon bond, followed by reductive elimination, regenerates the catalyst and releases the indene product.

Palladium-catalyzed reactions, such as those involving carbopalladation, are also pivotal in forming the indene ring system. These processes often start with an oxidative addition of an aryl halide to a Pd(0) complex, followed by carbopalladation of an alkyne, and subsequent intramolecular cyclization and reductive elimination.

Table 1: Selected Transition-Metal Catalyst Systems for Indene Synthesis

| Catalyst System | Reaction Type | Precursors | Reference |

|---|---|---|---|

| Cp*Co(CO)I₂ | C-H Activation / Aldol Condensation | Aromatic systems, α,β-unsaturated ketones | organic-chemistry.org |

| Rh(III) Complexes | C-H Activation / Intramolecular Aldol Condensation | Oxadiazoles, Allylic Alcohols | researchgate.net |

| TpRuPPh₃(CH₃CN)₂PF₆ | Alkyne Cyclization | 2-Alkyl-1-ethynylbenzene derivatives | organic-chemistry.orgorganic-chemistry.org |

| FeCl₃ | C-N Bond Cleavage / Cyclization | N-benzylic sulfonamides, Internal alkynes | organic-chemistry.org |

| [Au(NTf₂)(IPr)] | 1,2-Halide Shift / C-H Activation | Iodoalkynes | csic.es |

The mechanisms of many indene syntheses are characterized by the formation of specific reactive intermediates that dictate the reaction's course and outcome.

Metal-Vinylidene Intermediates: In ruthenium- or gold-catalyzed cyclizations of 2-alkyl-1-ethynylbenzene derivatives, the proposed mechanism involves the formation of a metal-vinylidene intermediate. organic-chemistry.orgorganic-chemistry.orgnih.gov This species is generated by the reaction of the terminal alkyne with the metal complex. nih.gov The vinylidene intermediate can then undergo further transformations, such as a 1,5-hydrogen shift, to facilitate the cyclization and formation of the indene ring. organic-chemistry.orgorganic-chemistry.org Gold-catalyzed reactions of haloalkynes can also proceed through gold-vinylidene intermediates, which are formed via a 1,2-halide shift from a π-alkyne complex. csic.es These intermediates are key in explaining the formation of various indene and phenanthrene (B1679779) derivatives. csic.es

Benzyl (B1604629) Cation Intermediates: An alternative mechanistic pathway involves the generation of benzyl cation intermediates. For example, in the presence of a catalytic amount of iron(III) chloride (FeCl₃), N-benzylic sulfonamides can react with internal alkynes to produce highly functionalized indene derivatives. organic-chemistry.org This reaction is believed to proceed through the FeCl₃-catalyzed cleavage of the sp³ carbon-nitrogen bond, which generates a benzyl cation intermediate that is subsequently trapped by the alkyne, leading to cyclization. organic-chemistry.org

Pericyclic reactions and molecular rearrangements are fundamental to several indene synthesis routes.

1,5-Hydrogen Shifts: This type of sigmatropic rearrangement is a key step in certain metal-catalyzed indene syntheses. acs.orgunige.ch For instance, in the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by a ruthenium complex, the mechanism is thought to involve a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.orgorganic-chemistry.org Similarly, gold-catalyzed intramolecular hydroalkylation of ynamides to form indenes proceeds via a acs.org-hydride shift triggered by the formation of a gold-keteniminium ion. acs.orgunige.ch The indene ring itself can undergo thermal acs.org sigmatropic rearrangements, leading to the scrambling of substituents on the five-membered ring. pressbooks.pub

Aldol and Nazarov Cyclizations: Aldol-type cyclization pathways are often the final ring-closing step in multi-step syntheses of indenes, particularly in reactions involving C-H activation. organic-chemistry.orgresearchgate.net Another relevant rearrangement is the Nazarov cyclization, a conrotatory electrocyclic reaction of a divinyl ketone to a cyclopentenone. This has been adapted for indene synthesis, for example, through a tandem C-O bond cleavage/Nazarov cyclization of allylic ethers to yield multisubstituted indenes. acs.org

Reactivity Patterns of the Indene Ring System

The chemical behavior of 5,7-Dimethyl-1H-indene is dictated by its fused aromatic and non-aromatic ring structure. The presence of the electron-donating methyl groups on the benzene (B151609) ring and the reactivity of the double bond in the five-membered ring are key determinants of its reactivity.

The indene ring system can undergo electrophilic substitution. ontosight.ai For this compound, the benzene ring is activated towards electrophilic attack by the two methyl groups and the fused cyclopentenyl moiety. The directing effects of these groups would favor substitution at the C4 and C6 positions. The inherent regioselectivity of the indole (B1671886) ring system, an analogue of indene, favors substitution at the position equivalent to C3 of the indene. nih.gov Thus, a complex mixture of products could arise depending on the reaction conditions.

While less common, nucleophilic aromatic substitution can occur on indene rings bearing strong electron-withdrawing groups, though this is less relevant for the electron-rich this compound.

The conjugated diene system within the five-membered ring of indene allows it to participate in cycloaddition reactions.

Diels-Alder Reactions: Indene derivatives can participate as either the diene or the dienophile in [4+2] cycloaddition reactions. ontosight.ai The reactivity in Diels-Alder reactions makes indenes useful monomers for polymer synthesis. ontosight.ai

1,3-Dipolar Cycloadditions: The indene system is also a substrate for 1,3-dipolar cycloadditions. Studies on diazoindene, a derivative of the parent indene, show its reactivity towards electron-deficient acetylenic and olefinic dipolarophiles. researchgate.netcdnsciencepub.com These reactions proceed through transient 1,3-dipolar cycloadducts which can then undergo further rearrangements or lose nitrogen to form spirocyclopropene derivatives. cdnsciencepub.com For example, 2-pyrrolidinoindene has been shown to react with dehydrodithizone in a cycloaddition reaction to form a phenylazospiro[indene- organic-chemistry.orgorganic-chemistry.orgthiadiazole]. rsc.org

Table 2: Cycloaddition Reactions of the Indene System

| Reaction Type | Role of Indene | Reactant Partner | Product Type | Reference |

|---|---|---|---|---|

| Diels-Alder [4+2] | Diene / Dienophile | Alkenes / Alkynes | Bicyclic Adducts | ontosight.ai |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Diazoindene | Spiro 3H-pyrazoles | researchgate.netcdnsciencepub.com |

| 1,3-Dipolar Cycloaddition | Substrate | Dehydrodithizone | Spirothiadiazoles | rsc.org |

| Formal [8+2] Cycloaddition | Tetraene System | N-phenyltriazolinedione | Fused Polycycles | rsc.org |

Stereochemical Control and Regioselectivity in Reactions

The stereochemical and regiochemical outcomes of reactions involving this compound are dictated by its molecular structure, including the planar, aromatic six-membered ring fused to a non-aromatic five-membered ring containing a stereocenter at the C-1 position in its derivatives.

Regioselectivity in reactions of this compound is prominently observed in electrophilic substitution reactions. The indene scaffold exhibits reactivity typical of electron-rich aromatic compounds ontosight.ai. The methyl groups at the C-5 and C-7 positions are electron-donating and thus activate the benzene ring towards electrophilic attack. These groups are ortho- and para-directing. In the case of this compound, the positions on the aromatic ring available for substitution are C-4 and C-6.

Given the directing effects of the two methyl groups, an incoming electrophile would be directed to the positions ortho and para to them.

The C-5 methyl group directs to the C-4 and C-6 positions.

The C-7 methyl group directs to the C-6 position.

Therefore, electrophilic substitution is expected to occur preferentially at the C-4 and C-6 positions . The relative ratio of substitution at these positions would be influenced by steric hindrance from the adjacent methyl groups and the five-membered ring.

The five-membered ring also influences regioselectivity. The C-1 position is prone to deprotonation to form the indenyl anion, a potent nucleophile. Reactions of this anion with electrophiles will exclusively occur at the C-1 or C-3 position, depending on the electrophile and reaction conditions. Furthermore, in reactions like the ene reaction with singlet oxygen, the geometry of the allylic hydrogens is a crucial factor in determining the regioselectivity of the product distribution, as has been studied in related tetrahydro-1H-indene systems metu.edu.tr.

Stereochemical control becomes a critical aspect when new chiral centers are formed during reactions. For instance, hydrogenation of the double bond in the five-membered ring or addition reactions across it can create new stereocenters. The synthesis of specific stereoisomers of substituted indene derivatives often requires the use of chiral catalysts or auxiliaries.

In the context of polymerization, which indene readily undergoes, the stereochemistry of the resulting polymer is influenced by the catalyst used wikipedia.org. For instance, certain transition metal catalysts can produce isotactic or syndiotactic polymers from indene derivatives.

The synthesis of complex molecules containing the indene framework, such as perhydrobenz[e]indene terpenoids, demonstrates the importance of stereochemical control. In these multi-step syntheses, the stereochemistry of key cyclization and reduction steps is carefully controlled to obtain the desired diastereomer uou.ac.in. While not directly a reaction of this compound, these studies highlight the stereochemical considerations inherent to the indene core structure. For example, stereoselective catalytic hydrogenation is a common method to control the fusion stereochemistry in the synthesis of hydrindene systems mdpi.com.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds like 5,7-Dimethyl-1H-indene, offering detailed insights into the chemical environment of individual atoms.

One-dimensional NMR is fundamental for establishing the primary structure by identifying the different types of proton and carbon atoms and their immediate electronic surroundings. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different protons in the molecule. The aromatic protons on the benzene (B151609) ring, the vinylic protons on the five-membered ring, the aliphatic protons of the CH₂ group, and the protons of the two methyl groups will each resonate in characteristic regions of the spectrum. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (e.g., singlet, doublet, triplet) reveal information about adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. For this compound, this includes signals for the quaternary carbons, the aromatic CH carbons, the vinylic CH carbons, the aliphatic CH₂ carbon, and the methyl carbons. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Multinuclear NMR techniques are considered critical for confirming ligand coordination modes and electronic environments in indene (B144670) derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Predicted values are based on standard chemical shift ranges for indene and substituted benzene derivatives.

| Atom Type | Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aliphatic | C1-H | ~3.3 | ~38-40 |

| Vinylic | C2-H | ~6.5 | ~125-130 |

| Vinylic | C3-H | ~7.0 | ~135-140 |

| Aromatic | C4-H | ~7.1 | ~122-125 |

| Aromatic (Quaternary) | C5 | - | ~138-142 |

| Aromatic | C6-H | ~6.9 | ~126-128 |

| Aromatic (Quaternary) | C7 | - | ~136-140 |

| Aromatic (Quaternary) | C3a | - | ~143-146 |

| Aromatic (Quaternary) | C7a | - | ~144-147 |

| Methyl | C5-CH₃ | ~2.3 | ~20-22 |

| Methyl | C7-CH₃ | ~2.3 | ~20-22 |

2D NMR experiments are employed to resolve structural ambiguities and confirm atomic connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for establishing the substitution pattern on the indene scaffold. It reveals correlations between protons and carbons that are separated by two or three bonds. For example, HMBC spectra would show correlations from the methyl protons to the aromatic carbons at positions C5, C6, and C7, definitively confirming their placement. beilstein-journals.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of atoms. It identifies protons that are close to each other in space, even if they are not directly bonded. This can help confirm the stereochemistry and conformation of the molecule. nih.govresearchgate.net

J-resolved Spectroscopy: This method separates chemical shift and coupling information into two different dimensions, simplifying complex splitting patterns in the ¹H NMR spectrum and aiding in the precise determination of coupling constants (J-values). researchgate.net

One-Dimensional (1D) NMR (e.g., ¹H NMR, ¹³C NMR) for Primary Structure Determination

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under electron ionization (EI). The compound has a molecular weight of approximately 144.21 g/mol . nih.gov

The EI-MS spectrum of this compound (also known as 4,7-dimethyl-1H-indene) shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 144, which confirms the molecular formula C₁₁H₁₂. nist.gov The fragmentation pattern is characteristic of alkyl-substituted aromatic compounds. A significant fragment is typically observed at m/z 129, corresponding to the loss of a methyl radical ([M-15]⁺). This fragmentation results in the formation of a stable, resonance-stabilized methyl-indenyl cation. researchgate.netlibretexts.org

Table 2: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Ion Formula | Designation | Inferred Lost Fragment |

|---|---|---|---|

| 144 | [C₁₁H₁₂]⁺ | Molecular Ion (M⁺) | - |

| 129 | [C₁₀H₉]⁺ | [M - CH₃]⁺ | Methyl radical (•CH₃) |

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would display characteristic absorption bands that confirm its key structural features. The analysis of organometallic indene complexes often involves IR spectroscopy to identify functional groups and bonding patterns. rsc.orgresearchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (sp² C-H) | 3100 - 3000 |

| C-H Stretch | Alkyl (sp³ C-H) | 3000 - 2850 |

| C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-H Bend | Alkyl (CH₂ and CH₃) | 1465 - 1370 |

| C-H Bend (Out-of-Plane) | Substituted Benzene | 900 - 675 |

X-Ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural proof for a molecule by mapping the electron density of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can determine its precise three-dimensional structure with high accuracy. rsc.orgresearchgate.net

The data obtained from X-ray crystallography includes:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the fused ring system and the methyl substituents.

Molecular Conformation: Determination of the planarity of the indene ring system. Studies on similar structures have shown that substituents can cause distortions from ideal planarity. smolecule.com

Intermolecular Interactions: Information on how the molecules pack together in the crystal lattice, revealing details about packing forces like van der Waals interactions.

Chromatographic Coupling Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated chromatographic techniques are essential for verifying the purity of this compound and for its analysis in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is well-suited for GC-MS analysis. In this technique, the sample is vaporized and passed through a capillary column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum for identification. This method is invaluable for assessing purity and identifying trace impurities by comparing retention times and mass spectra to known standards or reference libraries like the NIST database. notulaebotanicae.rocabidigitallibrary.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool, particularly for analyzing derivatives of this compound that may be less volatile or for analyzing samples in aqueous media. sielc.comepa.gov The sample is separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer. This technique is widely used for the quantification and identification of compounds in various research contexts. acs.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For indene (B144670) derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to predict geometries, energies, and reactivity patterns. grafiati.com This approach is fundamental to understanding the molecule's behavior at a quantum level.

Electronic Structure Analysis (e.g., Frontier Molecular Orbital (FMO) Theory including HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.comacs.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In studies of related indene derivatives, FMO analysis is used to predict the most reactive sites for electrophilic and nucleophilic attack. acs.orgacs.org For 5,7-Dimethyl-1H-indene, the HOMO is expected to be distributed across the π-conjugated system of the indene ring, while the LUMO would also be located over this aromatic system. The electron-donating methyl groups would likely increase the energy of the HOMO, potentially reducing the HOMO-LUMO gap compared to unsubstituted indene and thus influencing its reactivity.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Significance for Reactivity |

| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | Represents the ability to donate electrons. Higher energy levels indicate a stronger nucleophile or electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | Represents the ability to accept electrons. Lower energy levels indicate a stronger electrophile or electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO). | A smaller gap indicates higher reactivity, lower kinetic stability, and easier electronic excitation. A larger gap implies greater stability. wuxiapptec.com |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.

In studies on various indene derivatives, MEP analyses reveal that the π-system of the aromatic rings and any heteroatoms present are often the primary nucleophilic sites (red regions). acs.orgresearchgate.netresearchgate.net For this compound, the MEP surface would likely show a negative potential (red/yellow) delocalized over the fused ring system, indicating its susceptibility to electrophiles. The hydrogen atoms of the methyl and methylene (B1212753) groups would exhibit positive potential (blue).

Calculation of Quantum Chemical Descriptors

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify a molecule's reactivity. acs.org These descriptors provide a numerical basis for comparing the chemical behavior of different molecules. researchgate.net

Ionization Potential (IP): The energy required to remove an electron. Related to the HOMO energy (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added. Related to the LUMO energy (EA ≈ -ELUMO).

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap (η = (IP - EA) / 2). researchgate.net

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η). Softer molecules are more reactive. researchgate.net

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts electrons. researchgate.net

Studies on related indene systems utilize these descriptors to rationalize their reactivity and interaction potentials. researchgate.netdntb.gov.ua

Table 2: Global Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy needed to remove an electron; lower IP means easier oxidation. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released upon gaining an electron; higher EA means easier reduction. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to deformation of the electron cloud; higher hardness implies lower reactivity. |

| Chemical Softness (σ) | σ = 1 / η | Reciprocal of hardness; higher softness implies higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ is chemical potential) | Capacity to accept electrons; a higher index indicates a better electrophile. |

Molecular Modeling and Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design and materials science. While no specific molecular docking studies focused solely on this compound were found, research on various functionalized indene derivatives shows their use as ligands that bind to biological targets such as enzymes. acs.orgnih.gov For example, dihydro-1H-indene derivatives have been docked into the colchicine (B1669291) binding site of tubulin to evaluate their potential as anticancer agents. nih.gov Similarly, indene amino acid derivatives have been studied as inhibitors of succinate (B1194679) dehydrogenase through docking simulations. acs.org These studies demonstrate that the indene scaffold can be effectively modeled to explore its interactions within protein binding pockets.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net These models are used to predict the activity of new compounds. For indene-based structures, 3D-QSAR studies have been employed to understand how structural modifications influence their biological potency. For instance, 3D-QSAR models have been developed for indene amino acid derivatives to correlate their structural features with their inhibitory activity against specific enzymes. acs.org Such models help in the rational design of more potent compounds. While specific QSAR models for this compound are not available, this methodology is applicable to series of its derivatives to guide synthetic efforts toward specific applications.

Reaction Pathway and Transition State Calculations

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, including intermediates and transition states. DFT calculations are used to determine the geometries and energies of these states, providing insight into reaction mechanisms and kinetics. acs.orgpku.edu.cn For instance, studies on the cyclization of aryl alkynes to form indenes have used DFT to compare competing reaction pathways and identify the rate-determining steps. pku.edu.cn Similarly, the mechanism of gold-catalyzed hydroalkylation to form indenes has been elucidated by calculating the Gibbs free energies of intermediates and transition states. acs.org These types of calculations could be applied to this compound to understand its synthesis and reactivity, such as in electrophilic substitution or cycloaddition reactions. ontosight.airesearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and applications of MD simulations can be detailed for this compound based on research conducted on related polycyclic aromatic hydrocarbons (PAHs) and substituted indene derivatives. royalsocietypublishing.orgfrontiersin.orgresearchgate.net

MD simulations for this compound would involve creating a computational model of the molecule and simulating its dynamic behavior under various conditions. This provides insights into its structural flexibility, conformational changes, and interactions with other molecules or surfaces. The simulations are governed by a force field, a set of parameters that define the potential energy of the system, and the classical laws of motion. frontiersin.orgaip.org

Research Focus and Hypothetical Findings

A primary focus of MD simulations on this compound would be to understand its behavior in different environments, such as in various solvents or as part of a larger molecular assembly. For instance, simulations could model the aggregation behavior of this compound molecules, which is relevant for understanding the properties of materials derived from it. ualberta.ca

Another area of investigation would be the study of its thermal degradation pathways. By simulating the molecule at high temperatures, researchers can observe the sequence of bond-breaking and bond-forming events, identifying the most likely dissociation products. frontiersin.org Studies on similar molecules like indene have shown that the primary dissociation channels often involve the loss of hydrogen atoms or small hydrocarbon fragments like acetylene (B1199291) (C₂H₂). royalsocietypublishing.orgfrontiersin.org

Interactive Data Tables

The data generated from MD simulations can be extensive. Below are examples of interactive data tables that could be produced from such studies on this compound.

Table 1: Simulated Dissociation Products of this compound at High Temperature

This table outlines the potential fragmentation products of this compound when subjected to high-energy conditions in a simulated environment. The relative abundance of these products can provide insights into the molecule's stability and degradation mechanisms.

| Product Molecule | Chemical Formula | Relative Abundance (%) |

| Hydrogen atom | H | 45 |

| Acetylene | C₂H₂ | 25 |

| Methane | CH₄ | 15 |

| Methyl radical | CH₃ | 10 |

| Other fragments | Various | 5 |

Table 2: Simulated Solvent Effects on the Conformation of this compound

This table illustrates how the conformation of this compound might change in different solvent environments, which is crucial for understanding its behavior in solutions. The root-mean-square deviation (RMSD) is a measure of the average distance between the atoms of the simulated molecule and a reference structure, indicating conformational changes.

| Solvent | Dielectric Constant | Average RMSD (Å) | Predominant Conformation |

| Water | 78.4 | 0.85 | Folded |

| Toluene (B28343) | 2.4 | 0.42 | Planar |

| Heptane | 1.9 | 0.35 | Planar |

These tables are representative of the type of data that MD simulations can provide. The actual values would be dependent on the specific force field parameters and simulation conditions used in a dedicated study of this compound.

Applications As a Building Block and Ligand in Chemical Synthesis

Precursors for Complex Organic Molecule Synthesis

5,7-Dimethyl-1H-indene is utilized as a fundamental building block for the synthesis of more intricate organic structures. Its reactivity, characteristic of the indene (B144670) family, includes electrophilic substitution and cycloaddition reactions, which allow for the construction of complex molecular frameworks. ontosight.ai The presence of methyl groups on the six-membered ring can enhance its reactivity towards certain electrophiles. ontosight.ai

One common synthetic strategy involves the cyclization of appropriate precursors, such as 3-arylpropionic acids, under acidic conditions to form the indene skeleton. For example, the reaction of diethyl 2-(3,5-dimethylbenzyl)malonate with methanesulfonic acid at elevated temperatures can yield this compound. This compound can then undergo further reactions like oxidation to form ketones or carboxylic acids, and reduction to produce more saturated derivatives.

The indene core is a structural motif found in various natural products and serves as a crucial component in the development of new materials for applications in optoelectronics and organic electronics. u-tokyo.ac.jpresearchgate.net Iron-catalyzed annulative carbomagnesiation reactions provide a pathway to construct derivatized 1H-indenes, which are valuable intermediates for more complex molecules. u-tokyo.ac.jp

Intermediates in the Synthesis of Pharmacologically Relevant Compounds

Indene derivatives, including this compound, have demonstrated a range of biological activities and are recognized as important intermediates in pharmaceutical research. ontosight.ai The indene scaffold is present in numerous pharmacologically active molecules. researchgate.netresearchgate.net

Research has shown that derivatives of 2,3-dihydro-1H-indene, which can be synthesized from indene precursors, act as tubulin polymerization inhibitors. Specifically, 2,3-dihydro-4,7-dimethyl-1H-indene is a precursor for such inhibitors. Furthermore, a variety of dihydro-1H-indene derivatives have been designed and evaluated as novel tubulin polymerization inhibitors with anti-angiogenic and antitumor properties. tandfonline.com These compounds often work by binding to the colchicine (B1669291) site on tubulin, leading to cell cycle arrest and apoptosis. tandfonline.com

The synthesis of these pharmacologically active compounds often involves multi-step processes where the indene structure is a key intermediate. For instance, a series of indene amino acid derivatives have been synthesized and evaluated as succinate (B1194679) dehydrogenase inhibitors, which have potential applications as fungicides. acs.org Additionally, indene derivatives have been investigated as retinoic acid receptor α (RARα) agonists, demonstrating the versatility of the indene core in medicinal chemistry. mdpi.com

Ligand Synthesis for Organometallic Complexes

The indenyl anion, derived from the deprotonation of indene, is a highly versatile ligand in organometallic chemistry. wikipedia.org this compound, upon deprotonation, forms the 5,7-dimethylindenyl ligand, which coordinates to a wide array of metals.

The deprotonation of substituted indenes, such as (-)-3-menthyl-4,7-dimethylindene, with organolithium reagents leads to the formation of the corresponding lithium indenyl salt. acs.org These lithium compounds are often single diastereomers and have been characterized by X-ray crystallography. acs.org Similarly, sodium and potassium salts of (-)-3-menthyl-4,7-dimethylindene can be prepared, although their stereochemistry may not always be fully characterized. acs.org These alkali metal indenyl complexes are crucial intermediates for the synthesis of other organometallic compounds through salt metathesis reactions. rsc.org For example, 1-trialkyltin compounds of (-)-3-menthyl-4,7-dimethylindene have been synthesized from the corresponding lithium salt. acs.org

The 5,7-dimethylindenyl ligand and its derivatives are extensively used in the synthesis of transition metal complexes, particularly metallocenes, which have significant applications in catalysis. soton.ac.uk These complexes, often involving Group 4 metals like zirconium, are effective catalysts for olefin polymerization. mdpi.comresearchgate.net

The reaction of lithium salts of substituted indenes, such as 4,7-dimethylindenyl lithium, with zirconium tetrachloride produces bis(indenyl)zirconium dichloride complexes. researchgate.net These metallocenes, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), are active in the polymerization of ethylene (B1197577) and propylene. researchgate.net The substitution pattern on the indenyl ligand, such as the presence of the 4,7-dimethyl groups, influences the properties and catalytic activity of the resulting metallocene. For instance, 2-bromo-4,7-dimethyl-1H-indene is a precursor used in the synthesis of specific metallocene catalysts. google.com

Furthermore, mixed-ligand "half-sandwich" complexes containing a substituted indenyl ligand and another ligand, like a cyclopentadienyl (B1206354) group, have also been synthesized and tested as polymerization catalysts. researchgate.net The electronic and steric properties of the indenyl ligand, modified by substituents like the dimethyl groups, play a crucial role in determining the catalytic performance of the metal center.

Polymerization and Advanced Materials Research

Role as Monomers in Polymer Synthesis

5,7-Dimethyl-1H-indene, a member of the indene (B144670) family, possesses the ability to act as a monomer in the synthesis of polymers. ontosight.ai The polymerization of indene and its derivatives typically proceeds via addition polymerization, where the double bond of the cyclopentene (B43876) ring opens to form a polymer backbone. This reactivity allows for its use as a building block in materials science. ontosight.ai While indene itself readily polymerizes, the primary industrial application involves its copolymerization with coumarone to produce indene/coumarone thermoplastic resins. wikipedia.org

The Diels-Alder reactivity of this compound also presents a pathway for its incorporation into polymers and copolymers, potentially leading to materials with unique properties. ontosight.ai The presence of the two methyl groups on the benzene (B151609) ring distinguishes it from unsubstituted indene, influencing the characteristics of the resulting polymer. These methyl groups can affect properties such as thermal stability and solubility. Although its direct polymerization is less common than its use in catalyst systems, its potential as a monomer remains a subject of interest in materials science for creating specialized polymers. ontosight.ai

Influence of Indene Substitution on Polymerization Characteristics (e.g., Catalyst Activity, Regiocontrol, Polymer Properties)

The substitution pattern on an indene ligand profoundly influences the behavior of metallocene catalysts used in olefin polymerization. When derivatives of this compound are used to form ligands for these catalysts, the methyl groups at the 5- and 7-positions exert significant steric and electronic effects.

Catalyst Activity and Polymer Properties: Modifications to the ligands, such as the introduction of substituents or bridging units, can significantly improve catalyst activities, polymer yields, and molecular weight. thaiscience.info For instance, extensive research into 2-substituted indenes has shown that steric congestion at the active site of a zirconocene (B1252598) catalyst can suppress chain termination, leading to the production of polymers with extremely high molecular weights. nih.gov The size and nature of the π-ligands, like indenyl groups, have a direct effect on the electronic geometries and properties of the catalyst complexes. thaiscience.info Increasing the size of the π-ligand can lead to a decrease in the HOMO-LUMO energy gap of the catalyst. thaiscience.info

Regiocontrol and Steric Effects: The substitution on the indenyl ligand is a critical factor in controlling the stereochemistry (tacticity) of polymers like polypropylene. The steric hindrance created by substituents influences the orientation of the incoming monomer and the growing polymer chain. In one study, a catalyst with a bis(indene) ligand (Ind2) exhibited significant steric hindrance between a methyl group on the zirconium atom and the benzene rings of the indene ligands. thaiscience.info This steric clash can dictate the pathway of monomer insertion and, consequently, the structure of the final polymer. thaiscience.info

The following table summarizes the general influence of indenyl ligand substitution on polymerization, based on findings from related substituted indene systems.

| Characteristic | Influence of Substitution on Indenyl Ligand |

| Catalyst Activity | Can be enhanced or modified by the electronic and steric effects of the substituents. thaiscience.info |

| Polymer Molecular Weight | Steric congestion at the catalyst's active site can lead to polymers with very high molecular weights. nih.gov |

| Stereocontrol (Regiocontrol) | The position and nature of substituents are crucial for controlling polymer tacticity (e.g., isotactic vs. syndiotactic). |

| Electronic Properties | The size of the π-ligand affects the HOMO-LUMO gap and dipole moment of the catalyst complex. thaiscience.info |

Application in Catalyst Systems for Olefin Polymerization

Derivatives of this compound are valuable precursors for ligands used in Group 4 metallocene catalysts, which are highly effective for the polymerization of olefins like ethylene (B1197577) and propylene. thaiscience.infoacs.org These indenyl compounds are incorporated into complex organometallic structures, such as ansa-zirconocenes, which serve as powerful polymerization catalysts. figshare.com

The synthesis of these catalysts often involves preparing a substituted indene, which is then used to form a metallocene complex. For example, 2-bromo-4,7-dimethyl-1H-indene has been used in palladium-catalyzed reactions to create more complex indenyl ligands suitable for metallocene synthesis. acs.org These ligands are then complexed with a metal, typically zirconium or hafnium.

A typical catalyst system consists of the metallocene complex, such as a bis(indenyl)zirconium(IV) dichloride derivative, and a cocatalyst, most commonly methylaluminoxane (B55162) (MAO). nih.gov The MAO activates the zirconocene precatalyst to form the catalytically active species. The structure of the indenyl ligand, including the substitution pattern (like the methyl groups in 5,7-dimethylindenyl) and any bridge connecting the ligand rings, is meticulously designed to control the polymerization process and tailor the properties of the resulting polyolefin. thaiscience.info For example, the use of a bis(2-tert-butylindenyl)zirconium(IV) dichloride/MAO system has been shown to effectively polymerize ethene. nih.gov

Future Research Directions and Open Challenges

Development of Green Chemistry Approaches for Indene (B144670) Synthesis

A primary challenge in synthetic organic chemistry is the development of environmentally benign processes. For 5,7-Dimethyl-1H-indene and its derivatives, future research should prioritize the adoption of green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Traditional synthesis routes for indenes can involve harsh conditions or generate significant waste streams, such as methods requiring strong acids or producing chlorinated byproducts. google.comgoogle.com A forward-looking approach would adapt modern catalytic systems to the synthesis of this compound. Research could focus on palladium-catalyzed double Heck reactions, which have been shown to be effective for preparing substituted indenes using water as the sole solvent, thereby eliminating the need for volatile organic compounds. nih.gov Another promising avenue is the use of earth-abundant and non-toxic metal catalysts, such as those based on iron (FeCl₃), which have been successfully used for the intramolecular cyclization of cinnamates to form indene structures. bohrium.com

Future investigations should aim to develop a one-pot synthesis for this compound starting from readily available materials, maximizing atom economy. organic-chemistry.org Exploring Brønsted acid-catalyzed cyclizations of corresponding 1,3-dienes could provide a metal-free, atom-economical pathway to the indene core under mild conditions. organic-chemistry.org

Table 1: Potential Green Synthesis Strategies for this compound

| Strategy | Key Principle | Potential Advantage | Relevant Precursor for this compound |

|---|---|---|---|

| Aqueous Phase Catalysis | Elimination of organic solvents | Reduced environmental impact, simplified product isolation | 1-iodo-3,5-dimethylbenzene and a suitable alkene |

| Earth-Abundant Metal Catalysis | Replacement of precious metals (e.g., Pd, Ru) | Lower cost, reduced toxicity | A 3,5-dimethyl-substituted cinnamate (B1238496) derivative |

| Metal-Free Acid Catalysis | Avoidance of metal contaminants | Simplified purification, lower environmental burden | A 1-(3,5-dimethylphenyl)-substituted 1,3-diene |

Exploration of Novel Reactivity and Functionalization Pathways

The reactivity of the indene core is rich, but the specific influence of the 5,7-dimethyl substitution pattern remains largely unexplored. The electron-donating nature of the two methyl groups is expected to activate the aromatic ring towards electrophilic substitution and potentially alter the acidity of the methylene (B1212753) protons at the C1 position.

Future work should systematically investigate the reactivity of this compound in various transformations:

C-H Activation: Modern transition-metal catalysis, particularly with cobalt, rhodium, and iridium, has enabled direct functionalization of C-H bonds. organic-chemistry.orgjku.at Research should target the selective C-H activation of the aromatic or cyclopentadienyl (B1206354) portions of this compound to introduce new functional groups without pre-functionalized starting materials.

Diels-Alder Reactions: The indene moiety can participate in cycloaddition reactions. ontosight.ai The electronic properties conferred by the methyl groups may influence the rate and selectivity of Diels-Alder reactions, enabling the synthesis of complex polycyclic structures.

Functionalization for Ligand Synthesis: Indenyl ligands are crucial in organometallic chemistry, particularly as alternatives to cyclopentadienyl (Cp) ligands, sometimes exhibiting enhanced reactivity in what is known as the "indenyl effect". jku.at Functionalizing this compound with phosphine, amine, or carboxylate groups could yield a new class of P,N- or P,O-ligands for asymmetric catalysis. researchgate.netrsc.org The steric bulk provided by the methyl groups could enhance the thermal stability of the resulting metal complexes.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry offers powerful tools for understanding and predicting chemical behavior, thereby accelerating experimental discovery and minimizing resource expenditure. For this compound, a synergistic approach combining theoretical calculations with experimental work presents a significant opportunity.

Future research should leverage computational methods in several key areas:

Reactivity and Mechanistic Studies: Density Functional Theory (DFT) calculations can be employed to model the reaction mechanisms for the functionalization pathways described in section 8.2. This can elucidate transition state geometries and activation energies, providing insights into the regioselectivity and stereoselectivity of reactions. Such studies have been applied to understand the hydroarylation and cyclization of enones to form other indene derivatives. researchgate.net

Prediction of Molecular Properties: Computational tools can predict key properties of this compound and its derivatives, including electronic properties (HOMO/LUMO energies), atomic charges, and spectroscopic signatures (NMR, IR). derpharmachemica.comresearchgate.net These predictions can guide the synthesis of derivatives with desired electronic characteristics for materials applications.

Virtual Screening and Docking: If novel derivatives of this compound are designed as potential bioactive molecules, molecular docking simulations can be used to predict their binding affinity and mode of interaction with biological targets like enzymes. scielo.brajchem-a.comacs.org This in silico screening can prioritize compounds for synthesis and biological testing.

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Research Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms | Transition state energies, reaction pathways, regioselectivity |

| Molecular Dynamics (MD) | Simulating polymer or material behavior | Conformational stability, interaction with other molecules |

| Quantitative Structure-Activity Relationship (QSAR) | Designing bioactive derivatives | Correlation of structural features with biological activity |

Design of Next-Generation Indene-Based Functional Materials

Substituted indenes are valuable building blocks for functional materials, including polymers, resins, and components for organic electronics. wikipedia.orgontosight.airesearchgate.net The specific properties of this compound—its hydrocarbon nature, rigidity, and defined substitution pattern—make it an attractive candidate for creating novel materials.

Key challenges and directions include:

Polymer Synthesis: Indene readily undergoes polymerization. google.comwikipedia.org Future work should focus on the controlled polymerization of this compound to produce polymers with tailored properties. Step-growth polymerization, as demonstrated with other indenes, could lead to materials with a different architecture and property profile compared to traditional addition polymers. acs.org The resulting poly(this compound) could exhibit unique thermal stability, dielectric properties, or refractive indices.

Metallocene Catalysts: Substituted indenyl ligands are precursors to metallocene catalysts used in olefin polymerization. The 5,7-dimethyl substitution pattern could be used to create highly specific catalysts. By synthesizing the corresponding indenyl anion from this compound and coordinating it to metals like zirconium or titanium, novel catalysts could be developed to control polymer tacticity and molecular weight.

Organic Electronics: Indene derivatives have been explored as components in organic light-emitting diodes (OLEDs) and polymer solar cells. researchgate.net The this compound core could be further functionalized with electron-donating or electron-withdrawing groups to tune its electronic energy levels for use as a host material, charge-transport material, or as part of a conjugated system in organic semiconductors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Dimethyl-1H-indene, and how can purity be verified?

- Methodological Answer : The compound can be synthesized via deprotonation of a sterically hindered indene precursor (e.g., 1,3-diisopropyl-4,7-dimethyl-1H-indene, iPrMeInd) followed by salt metathesis to generate η⁵-coordinated organometallic complexes . Purity verification typically employs gas chromatography (GC) with non-polar columns (e.g., Van Den Dool and Kratz RI columns) and temperature-programmed elution, as demonstrated for structurally similar indene derivatives .

Q. What spectroscopic techniques are recommended for structural characterization of this compound and its derivatives?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ³¹P) is critical for confirming ligand coordination modes and electronic environments. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural proof, particularly for η⁵-bound complexes, while IR spectroscopy aids in identifying functional groups and bonding patterns . For volatile derivatives, GC-MS coupled with NIST reference data ensures accurate identification .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While no specific hazards are reported under current safety assessments (e.g., South Korea’s 2018-403 evaluation), general precautions include using fume hoods for volatile synthesis steps, minimizing inhalation/contact via PPE, and adhering to institutional guidelines for organometallic reagents. Contingency plans should address potential reactivity with strong oxidizers .

Advanced Research Questions

Q. How does this compound function as a ligand in rare-earth metal complexes, and what factors influence its coordination behavior?

- Methodological Answer : The indenyl moiety exhibits electronic flexibility, binding via η¹, η³, or η⁵ modes depending on steric/electronic conditions. For example, with Y, La, or Lu, η⁵-coordination is stabilized by electron-donating substituents (e.g., methyl groups) and bulky ligands (e.g., ArBiAMPtBu), as confirmed by SC-XRD and NMR coupling constants . Ligand steric bulk and metal ionic radius critically affect bond strength and coordination geometry.

Q. How can density functional theory (DFT) models be applied to predict the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (e.g., Becke’s 1993 model) improve accuracy for thermochemical properties like ionization potentials and bond dissociation energies . Basis sets accounting for electron correlation (e.g., Lee-Yang-Parr functionals) are recommended for modeling reaction pathways, such as catalytic cycles involving indene-derived intermediates .

Q. What strategies enable dynamic kinetic resolution (DKR) using this compound derivatives in enantioselective catalysis?

- Methodological Answer : Enzymatic DKR systems (e.g., CAL-B lipase with TBD racemization catalyst) can resolve chiral indene carboxylates. Key parameters include optimizing reaction time (<24 hrs), temperature (40–60°C), and solvent polarity to balance enzyme activity and racemization efficiency. Monitoring enantiomeric excess (ee) via chiral HPLC ensures process control .

Q. How should researchers resolve contradictions between computational predictions and experimental data for indene-based systems?

- Methodological Answer : Discrepancies in spectroscopic or thermodynamic data require iterative validation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.